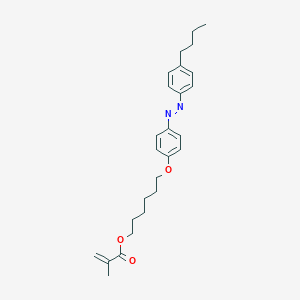![molecular formula C48H34O10 B8234085 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’3’,1’‘4’‘,1’‘’3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxyphenyl and methoxy groups attached to a quinquephenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’:3’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the quinquephenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Step 1: Synthesis of intermediate compounds through the bromination of dimethoxybenzene.
Step 2: Coupling of brominated intermediates with boronic acids to form the quinquephenyl backbone.
Step 3: Introduction of carboxyphenyl groups through further coupling reactions.
Step 4: Final oxidation and purification steps to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and polymers. Its multiple functional groups allow for versatile chemical modifications, making it valuable in the development of new materials.
Biology
In biological research, derivatives of this compound can be used as probes or ligands in biochemical assays. The carboxyphenyl groups can facilitate binding to proteins or other biomolecules, enabling studies of molecular interactions.
Medicine
In medicine, the compound’s derivatives may have potential as therapeutic agents or diagnostic tools. The ability to modify its structure allows for the design of molecules with specific biological activities.
Industry
In industry, this compound is used in the production of advanced polymers and materials with unique properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and other desirable characteristics.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In coordination chemistry, it can act as a ligand, binding to metal ions through its carboxylate groups. This interaction can lead to the formation of coordination polymers with unique structural and functional properties.
In biological systems, the compound’s derivatives can interact with proteins or enzymes, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tri(4-carboxyphenyl)benzene
- 4,4’,4’'-Benzene-1,3,5-triyl-tris(benzoic acid)
- 5-(2,6-bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid
Uniqueness
5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’:3’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is unique due to its quinquephenyl backbone, which provides a rigid and extended structure. This rigidity can enhance the mechanical properties of materials incorporating this compound. Additionally, the presence of multiple carboxyphenyl and methoxy groups allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34O10/c1-57-43-25-42(40-23-37(29-7-15-33(16-8-29)47(53)54)20-38(24-40)30-9-17-34(18-10-30)48(55)56)44(58-2)26-41(43)39-21-35(27-3-11-31(12-4-27)45(49)50)19-36(22-39)28-5-13-32(14-6-28)46(51)52/h3-26H,1-2H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSZFPUVTLBNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
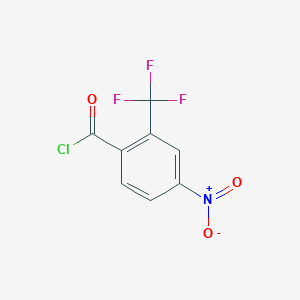
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)

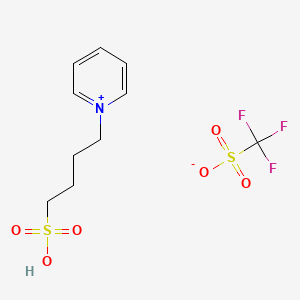
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)
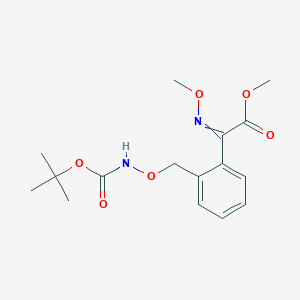
![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
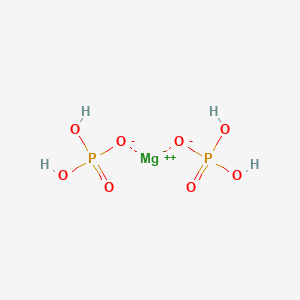
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)

![2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8234092.png)
